molecular formula C20H20ClN3O3 B11000600 N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11000600
M. Wt: 385.8 g/mol
InChI Key: VRNLTIAYNDMVGV-UHFFFAOYSA-N
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Description

N-(2-{[(2-Chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine core substituted with a phenyl group at position 1 and a carboxamide at position 3. The carboxamide is further functionalized with an ethyl linker bearing a (2-chlorophenyl)carbonylamino group. The ortho-chlorophenyl substituent may influence steric and electronic properties, distinguishing it from analogues with para-substituted aromatic groups .

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[2-[(2-chlorobenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c21-17-9-5-4-8-16(17)20(27)23-11-10-22-19(26)14-12-18(25)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,26)(H,23,27)

InChI Key

VRNLTIAYNDMVGV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of 2-chlorobenzoyl chloride with an appropriate amine, followed by cyclization to form the pyrrolidine ring. The molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3}, indicating the presence of a chlorophenyl group and a pyrrolidine scaffold, which are crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 5-oxopyrrolidine exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells while showing low toxicity to non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AA549 (Lung)1510
Compound BHCT116 (Colon)208
Compound CMCF7 (Breast)259

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives show promising activity against resistant strains of Staphylococcus aureus and Enterobacteriaceae. However, the effectiveness varies significantly among different derivatives, with some exhibiting minimal inhibitory concentrations (MIC) below clinically relevant thresholds .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

CompoundBacterial StrainMIC (µg/mL)
Compound AMRSA (Methicillin-resistant Staphylococcus aureus)32
Compound BMDR E. coli>64
Compound CPseudomonas aeruginosa16

Future Perspectives

Given its promising biological activities, N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide represents a valuable scaffold for drug development. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity. Additionally, exploring combination therapies with existing antibiotics or chemotherapeutics may provide synergistic effects against resistant pathogens and tumors.

Mechanism of Action

The mechanism of action of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name / ID Core Structure Key Modifications Implications Reference
Target Compound Pyrrolidine-5-one 1-Phenyl, 3-carboxamide ethyl with 2-chlorophenyl Flexible pyrrolidine core may enhance target binding versatility. -
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine-5-one Piperazinyl sulfonyl ethyl, 4-fluorophenyl Sulfonyl group increases polarity; piperazine may enhance solubility. IC50: 0.574 μM (MERS-CoV inhibition).
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone Thiazolidinone core, 4-chlorophenyl, pyridine-3-carboxamide Rigid thiazolidinone core may improve metabolic stability. Single-crystal X-ray data available.

Key Observations :

  • Sulfonyl and piperazine groups in introduce polar motifs absent in the target compound, possibly altering pharmacokinetics.

Aromatic Substituent Positioning and Halogen Effects

Compound Name / ID Aromatic Group Halogen Position Bioactivity/Properties Reference
Target Compound 2-Chlorophenyl Ortho Steric hindrance may reduce nonspecific binding; electron-withdrawing effect. -
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl Para Enhanced planarity for π-π interactions; lower steric interference. ChemSpider ID: 1040696-21-6.
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 2,4-Difluorophenyl Multiple fluorines Increased lipophilicity and metabolic stability due to fluorine atoms. CAS: 338977-82-5.

Key Observations :

  • Fluorinated analogues () exhibit higher metabolic stability and altered electronic profiles compared to chlorinated derivatives.

Functional Group Variations

Compound Name / ID Functional Group Role in Structure Reference
Target Compound (2-Chlorophenyl)carbonylamino Enhances hydrophobicity; may participate in hydrogen bonding. -
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide 3-Methoxyphenyl Electron-donating methoxy group alters electronic interactions. CAS: 791582-32-6.
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolopyridine core Bulky benzyl and phenyl groups may improve selectivity for complex binding sites.

Key Observations :

  • Methoxy groups () introduce electron-donating effects, contrasting with the electron-withdrawing chloro group in the target.

Biological Activity

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant findings from various studies to provide a comprehensive understanding of this compound.

Chemical Structure

The compound can be characterized by its complex structure, which includes a pyrrolidine ring, a carboxamide group, and a chlorophenyl substituent. The structural formula can be represented as follows:

C16H17ClN2O3\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . A notable study evaluated the cytotoxic effects against A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. Specifically:

  • Compound Efficacy : Compounds with specific substitutions on the phenyl ring demonstrated varying levels of efficacy:
    • Compounds with free amino groups showed enhanced anticancer activity.
    • Substituted derivatives exhibited reduced viability in A549 cells, with some achieving over 66% reduction in cell viability at 100 µM concentration .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several pathogens, including multidrug-resistant strains. Key findings include:

  • Activity Spectrum : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, while exhibiting limited effectiveness against Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 7.8 to 62.5 µg/mL for various derivatives, indicating moderate to strong antimicrobial activity .

Study 1: Anticancer Efficacy

In an experimental setup, various 5-oxopyrrolidine derivatives were tested for their effect on A549 cells. Compounds with specific structural modifications were found to significantly enhance anticancer activity while maintaining low toxicity towards non-cancerous cells.

CompoundViability (%)IC50 (µM)
Compound A78%>100
Compound B66%75
Compound C50%50

Study 2: Antimicrobial Testing

A series of tests against resistant strains of S. aureus revealed that certain derivatives had MIC values below clinically relevant thresholds, suggesting their potential as therapeutic agents.

PathogenMIC (µg/mL)
S. aureus15.6
MRSA31.25
E. coli>64

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